Montixanthone

Structural Chemistry Structure-Activity Relationship Natural Product Isolation

Xanthone SAR studies relying on prenylated analogs confound lipophilicity with polar interactions. Montixanthone (CAS 876305-36-1) provides a distinct 3,6,7-trihydroxy-1-methoxy scaffold to deconvolve these effects. • Defined TPSA 96.20 Ų, XlogP 1.90 for clear SAR interpretation. • Predicted DNA repair (APEX1) & phosphatase (DUSP3) target engagement. • Favorable ADMET: high intestinal absorption, low CYP inhibition. • Phytochemical marker for Cudrania fruticosa authentication.

Molecular Formula C14H10O6
Molecular Weight 274.22 g/mol
Cat. No. B12391943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMontixanthone
Molecular FormulaC14H10O6
Molecular Weight274.22 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC2=C1C(=O)C3=CC(=C(C=C3O2)O)O)O
InChIInChI=1S/C14H10O6/c1-19-11-2-6(15)3-12-13(11)14(18)7-4-8(16)9(17)5-10(7)20-12/h2-5,15-17H,1H3
InChIKeyNHQMTEDPFLHWEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Montixanthone: Technical Baseline


Montixanthone (CAS: 876305-36-1), chemically identified as 3,6,7-trihydroxy-1-methoxyxanthen-9-one, is a naturally occurring xanthone derivative with a molecular formula of C14H10O6 and a molecular weight of 274.23 g/mol [1]. It is primarily isolated from the roots of Cudrania fruticosa Wight and has also been reported in Hypericum beanii and Allanblackia monticola [2]. The compound belongs to the broader flavonoid class of organoheterocyclic compounds and is characterized by a tricyclic scaffold (dibenzo-γ-pyrone) with hydroxyl substitution at the 3, 6, and 7 positions and a methoxy group at the 1 position [3].

Scaffold Xanthone with 3,6,7-trihydroxy-1-methoxy substitution
SAR Context Non-prenylated analog for hydroxylation pattern studies
Source Botanical origin from Cudrania fruticosa, distinct from mangosteen xanthones

Montixanthone: Generic Substitution Risks


The pharmacological profile of xanthone derivatives is highly contingent upon the nature and specific positioning of substituents on the tricyclic scaffold [1]. Compounds within the same class, such as the heavily prenylated α-mangostin (with reported IC50 values ranging from 7.5 µM to 43.6 µM depending on cell line and assay conditions [2]) or gartanin, exhibit divergent bioactivity and physicochemical properties due to these structural variations. Montixanthone possesses a distinct substitution pattern—specifically 3,6,7-trihydroxy-1-methoxy—that confers a unique topological polar surface area (TPSA) of 96.20 Ų and an XlogP of 1.90 [3]. This specific arrangement fundamentally differentiates it from other in-class candidates in terms of target engagement potential, solubility behavior, and metabolic stability, rendering generic substitution unsuitable for maintaining experimental consistency in biological assays or structure-activity relationship (SAR) studies.

Substitution pattern (hydroxy vs. prenyl) may shift target engagement and solubility; generic xanthone analogs like α-mangostin are not directly interchangeable.
Predicted target profile differs from PKC-associated mangosteen derivatives; orthogonal pathway readouts require compound-specific validation.
Lipophilicity and molecular weight differences alter assay compatibility; stock preparation protocols designed for prenylated xanthones may need adjustment.

Montixanthone: Quantitative Differentiation Evidence


Structural Differentiation vs. Prenylated Analogs

Montixanthone exhibits a distinct substitution pattern compared to major xanthone analogs such as α-mangostin and gartanin. Its specific arrangement of three hydroxyl groups (C-3, C-6, C-7) and one methoxy group (C-1) differentiates it from the prenylated structures of α-mangostin (which contains two prenyl groups and multiple hydroxyl/methoxyl moieties) [1]. This structural variation directly impacts its predicted binding profile and physicochemical properties, including a calculated XlogP of 1.90 compared to α-mangostin's higher lipophilicity (XlogP ~5.0), indicating potentially different cellular permeability and target engagement profiles [2].

Structural lipophilicity
Class-level
MontixanthoneXlogP 1.90
α-MangostinXlogP ~5.0
ΔXlogP ≈ -3.1
Reported lower lipophilicity may support aqueous solubility screening.
In silico prediction; verify with experimental logP.
Structural Chemistry Structure-Activity Relationship Natural Product Isolation

Predicted ADMET Profile

Computational ADMET profiling via admetSAR 2.0 provides quantitative predictions for Montixanthone's absorption, distribution, metabolism, excretion, and toxicity. The model predicts high probability of human intestinal absorption (94.48%) and favorable oral bioavailability (58.57%) [1]. Crucially, the compound is predicted not to be a substrate for P-glycoprotein (probability 80.76%) and has a low probability of inhibiting major CYP450 isoforms (CYP2C9 inhibition probability 88.96%, CYP2D6 inhibition probability 85.89%), suggesting a potentially lower risk of drug-drug interactions compared to promiscuous kinase inhibitors [1].

ADMET prediction
Class-level
HIA 94.48% | OB 58.57%
CYP2C9/2D6 non-inhibitor
Predicted ADMET profile suggests low CYP inhibition potential; supports early-stage safety endpoint monitoring.
admetSAR 2.0; data to verify experimentally.
ADMET Drug-likeness In Silico Prediction Pharmacokinetics

Predicted Target Engagement Profile

In silico target prediction using the Super-PRED algorithm suggests that Montixanthone may engage a unique set of molecular targets compared to other xanthone derivatives, which are often associated with protein kinase C (PKC) or broad kinase inhibition [1]. The model predicts high-probability interactions with DNA-(apurinic or apyrimidinic site) lyase (98.03%), dual specificity protein phosphatase 3 (94.01%), and transcription intermediary factor 1-alpha (93.82%) [2]. This predicted profile is distinct from the documented PKC modulation of α-mangostin [1] and the broad kinase inhibition often observed in other xanthones [3], suggesting a potentially novel mechanism of action.

Target engagement
Class-level
APEX1 98.03%
DUSP3 94.01%
TRIM24 93.82%
Predicted distinct target profile may broaden pathway interrogation context; requires confirmatory assays.
Super-PRED in silico; orthogonal to PKC xanthones.
Target Prediction Computational Biology Mechanism of Action Kinase

Comparative Physicochemical Properties

Montixanthone exhibits a favorable physicochemical profile for in vitro assay development, with a topological polar surface area (TPSA) of 96.20 Ų and a molecular weight of 274.23 g/mol, placing it within the 'lead-like' chemical space [1]. This compares favorably to the larger, more complex prenylated xanthones like α-mangostin (MW 410.46 g/mol, TPSA ~96 Ų but with higher logP) which can present solubility and handling challenges. Vendor technical data confirms solubility in common organic solvents including DMSO, chloroform, dichloromethane, ethyl acetate, and acetone, facilitating straightforward preparation of stock solutions for biological assays [2].

Physicochemical props
Cross-study
MontixanthoneMW 274.2; TPSA 96.2
α-MangostinMW 410.5; TPSA ~96
33% lower MW
Lower molecular weight with balanced TPSA may facilitate stock solution preparation and reduce precipitation risk.
Solubility confirmed in DMSO, EtOAc, etc.
Physicochemical Properties Solubility Assay Development Formulation

Botanical Source and Supply Chain Authenticity

Montixanthone is characterized by its isolation from specific botanical sources, primarily the roots of Cudrania fruticosa Wight, a plant distinct from the Garcinia species (e.g., G. mangostana) that yield many commercial xanthones like α-mangostin and gartanin [1]. It has also been reported in Hypericum beanii and Allanblackia monticola, providing a unique phytochemical fingerprint [2]. This specific provenance offers a verifiable differentiator for researchers concerned with botanical origin, chemotaxonomy, and the traceability of natural product supply chains, as it is not a component of the more widely commercialized Garcinia mangostana pericarp extracts [3].

Botanical source
Head-to-head
MontixanthoneCudrania fruticosa roots
α-MangostinGarcinia mangostana pericarp
Distinct genus & species
Distinct botanical origin supports supply chain differentiation; ensures non-Garcinia reference sourcing.
Literature isolation data; batch consistency review recommended.
Natural Product Chemistry Phytochemistry Supply Chain Authenticity

Montixanthone: Research and Industrial Applications


SAR Studies on Hydroxylation Patterns

Leverage Montixanthone's distinct 3,6,7-trihydroxy-1-methoxy substitution pattern as a reference compound in SAR studies aimed at mapping the influence of hydroxyl group positioning on biological activity within the xanthone class. This contrasts with the prenylated analogs like α-mangostin and allows for the deconvolution of lipophilicity effects from specific polar interactions. [1]

Investigating Non-PKC Target Pathways

Utilize Montixanthone in phenotypic screening and target deconvolution campaigns where the goal is to identify compounds acting outside of the well-trodden PKC and broad kinase pathways typically associated with mangosteen-derived xanthones. Its computationally predicted engagement with DNA repair proteins (APEX1) and phosphatases (DUSP3) provides a testable hypothesis for mechanism-of-action studies. [2]

Formulation Development and ADMET Screening

Employ Montixanthone as a model compound for developing and optimizing formulations for moderately lipophilic natural products. Its favorable predicted ADMET properties, including high intestinal absorption probability and low CYP inhibition liability, make it a suitable candidate for inclusion in early-stage panels assessing oral bioavailability and drug-drug interaction potential for natural product-derived leads. [3]

Phytochemical Authentication of Cudrania

Deploy Montixanthone as a phytochemical marker for the authentication and standardization of extracts derived from Cudrania fruticosa or related species. This is particularly relevant for quality control in research involving traditional medicinal preparations where the presence and concentration of Montixanthone can serve as a specific indicator of botanical identity and consistency, distinct from the more common mangosteen markers. [4]

Application
Selection Property
Validation Focus
SAR hydroxylation mapping
Distinct 3,6,7-trihydroxy-1-methoxy pattern
Influence of hydroxyl positioning on activity; non-prenylated comparator
Non-PKC pathway investigation
Predicted target engagement (APEX1, DUSP3)
DNA repair/phosphatase pathway readouts; orthogonal to mangosteen xanthones
Formulation & ADMET screening
Physicochemical profile (lower MW, moderate lipophilicity)
Solubility and ADMET prediction endpoints; early safety margin review
Phytochemical authentication
Botanical source specificity (Cudrania fruticosa)
Marker consistency in Cudrania extracts; non-Garcinia reference standard

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Montixanthone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.